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molecular formula C10H9ClO4 B8601246 6-Chloro-3,4-dihydro-7-hydroxy-2H-1-benzopyran-4-carboxylic acid

6-Chloro-3,4-dihydro-7-hydroxy-2H-1-benzopyran-4-carboxylic acid

Cat. No. B8601246
M. Wt: 228.63 g/mol
InChI Key: ZBWHVZZJKGPNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096567B2

Procedure details

A 20-liter 4-neck round-bottom flask was charged with ethanol (8.6 L) and crude 6-chloro-7-hydroxychroman-4-carboxylic acid (1.70 kg, 7.44 mol) and the resulting mixture was stirred at ambient temperature. Concentrated sulfuric acid (397 mL) was added over 10 minutes. The resulting mixture was stirred and heated to reflux for 16 hours. The reaction mixture was cooled to ambient temperature and diluted with ethyl acetate (9.0 mL). The resulting mixture was washed with brine (2×12 L). The brine washes were combined and extracted with ethyl acetate (4 L). The ethyl acetate layer was washed with brine (2 L). The organic layers were combined and dried over sodium sulfate, then concentrated under reduced pressure at a temperature below 50° C. The residue was purified by chromatography on silica gel (18 kg), eluting with 85:15 hexanes:ethyl acetate (235 L), to afford ethyl 6-chloro-7-hydroxychroman-4-carboxylate as a white powder (822 g, 43% yield). MS (apci) m/z=255.1 (M−H).
Quantity
8.6 L
Type
reactant
Reaction Step One
Quantity
1.7 kg
Type
reactant
Reaction Step One
Quantity
397 mL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Three
Quantity
235 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH3:2].[Cl:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[OH:15])[O:11][CH2:10][CH2:9][CH:8]2[C:16]([OH:18])=[O:17].S(=O)(=O)(O)O>C(OCC)(=O)C>[Cl:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[OH:15])[O:11][CH2:10][CH2:9][CH:8]2[C:16]([O:18][CH2:1][CH3:2])=[O:17]

Inputs

Step One
Name
Quantity
8.6 L
Type
reactant
Smiles
C(C)O
Name
Quantity
1.7 kg
Type
reactant
Smiles
ClC=1C=C2C(CCOC2=CC1O)C(=O)O
Step Two
Name
Quantity
397 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
235 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
WASH
Type
WASH
Details
The resulting mixture was washed with brine (2×12 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4 L)
WASH
Type
WASH
Details
The ethyl acetate layer was washed with brine (2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure at a temperature below 50° C
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (18 kg)
WASH
Type
WASH
Details
eluting with 85:15 hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(CCOC2=CC1O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 822 g
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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